molecular formula C15H12ClNO3 B1613838 2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine CAS No. 654059-12-8

2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine

Cat. No.: B1613838
CAS No.: 654059-12-8
M. Wt: 289.71 g/mol
InChI Key: KYSHRJGSDUCBHZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chloro substituent at the 2-position and an ethoxycarbonylbenzoyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3-ethoxycarbonylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ethoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(3-methoxycarbonylbenzoyl)pyridine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-Chloro-3-(3-acetylbenzoyl)pyridine: Contains an acetyl group instead of an ethoxycarbonyl group.

    2-Chloro-3-(3-benzoyl)pyridine: Lacks the ethoxycarbonyl group, having only a benzoyl group.

Uniqueness

2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine is unique due to the presence of both the chloro and ethoxycarbonylbenzoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-(2-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-6-3-5-10(9-11)13(18)12-7-4-8-17-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSHRJGSDUCBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641776
Record name Ethyl 3-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654059-12-8
Record name Ethyl 3-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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